molecular formula C15H14ClNO B1604710 2-chloro-N-ethyl-N-phenylbenzamide CAS No. 95415-53-5

2-chloro-N-ethyl-N-phenylbenzamide

Cat. No.: B1604710
CAS No.: 95415-53-5
M. Wt: 259.73 g/mol
InChI Key: CLYJUAKTPOEIAZ-UHFFFAOYSA-N
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Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-ethyl-N-phenylbenzamide has been explored for its potential therapeutic applications:

  • Antagonist Activity : Research indicates that this compound acts as an antagonist for peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in regulating glucose metabolism and adipocyte differentiation. This suggests possible applications in treating metabolic disorders such as diabetes and obesity.
  • Antimicrobial Properties : Studies have shown promising antimicrobial activity against various pathogens, indicating its potential use in developing new antibiotics or antifungal agents.
  • Anticancer Activity : The compound has been investigated for its anticancer properties, with preliminary results suggesting it may inhibit cancer cell proliferation through various mechanisms.

Biological Research

The compound's biological applications extend beyond medicinal uses:

  • Enzyme Inhibition Studies : It has been evaluated for its ability to inhibit specific enzymes, which could lead to the development of new therapeutic agents targeting diseases influenced by these enzymes .
  • Structure-Activity Relationship (SAR) Studies : Research involving SAR has focused on modifying the compound's structure to enhance its biological activity, particularly against viral infections like HCV and EV71 .

Industrial Applications

In addition to its research applications, this compound is relevant in industrial contexts:

  • Synthesis of Complex Organic Molecules : It serves as an intermediate in the synthesis of more complex organic compounds, which can be utilized in pharmaceuticals and agrochemicals.

Case Study 1: Antiviral Activity

A series of studies have synthesized derivatives of N-phenylbenzamide, including this compound, evaluating their antiviral activity against hepatitis C virus (HCV) and enterovirus 71 (EV71). One notable finding was that certain derivatives exhibited IC50 values as low as 0.57 μmol/L against HCV, indicating strong antiviral potential .

Case Study 2: PPARγ Antagonism

Research highlighted the compound's role as a PPARγ antagonist, demonstrating its ability to modulate pathways involved in lipid metabolism and inflammation. This activity positions it as a candidate for further development in managing conditions like obesity and type 2 diabetes.

Comparative Table of Related Compounds

Compound NameStructural FeaturesIC50 (μM)Selectivity Index
This compoundBenzamide with Cl and ethyl groupTBDTBD
GW9662Selective PPARγ antagonistTBDTBD
T0070907PPARγ antagonist with different structureTBDTBD

Note: TBD indicates that specific data for the compound is yet to be determined.

Biological Activity

2-Chloro-N-ethyl-N-phenylbenzamide (C15H16ClN) is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, mechanisms of action, and relevant research findings.

The compound features a chloro group at the 2-position, an ethyl group at the nitrogen, and a phenyl group, contributing to its unique chemical reactivity and biological properties. The ethyl substitution enhances lipophilicity, which may improve interaction with lipid membranes and biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including those from breast cancer and lymphoma. The mechanism involves modulation of apoptotic pathways, potentially through receptor antagonism or enzyme inhibition .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Interaction : The compound acts as an antagonist at certain receptors, modulating various signaling pathways involved in cell proliferation and survival.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic processes, contributing to its anticancer effects. For example, it may inhibit dipeptidyl peptidase-IV (DPP-IV), which is crucial for glucose metabolism .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of various benzamide derivatives, this compound was identified as one of the most effective compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics .
  • Cancer Cell Line Studies : A series of experiments conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

Comparative Analysis

To understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
2-Chloro-N-methyl-N-phenylbenzamideMethyl instead of ethylModerateLow
2-Chloro-3-methoxy-N-phenylbenzamideMethoxy substitutionHighModerate
3,4-Dichloro-N-phenylbenzamideAdditional chloro groupsLowHigh

This table illustrates that while some analogs exhibit similar activities, the specific substitution pattern in this compound contributes to its enhanced efficacy against microbial infections and cancer cell proliferation.

Properties

IUPAC Name

2-chloro-N-ethyl-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-2-17(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)16/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYJUAKTPOEIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352282
Record name 2-chloro-N-ethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95415-53-5
Record name 2-chloro-N-ethyl-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-N-ETHYL-N-PHENYLBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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